molecular formula C10H7BrFN3O4S B2512141 N-(4-bromo-2-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-80-9

N-(4-bromo-2-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2512141
CAS No.: 897622-80-9
M. Wt: 364.15
InChI Key: FBFUQKZXMMDFMC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, commonly known as BFP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Organic Synthesis and Drug Development

Sulfonamide derivatives are pivotal in the synthesis of complex molecules due to their reactivity and the ability to undergo various chemical transformations. A study highlighted a concise approach to synthesizing key pyrimidine precursors for rosuvastatin, a widely used cholesterol-lowering drug, emphasizing the utility of sulfonamide derivatives in medicinal chemistry (Damjan Šterk et al., 2012). This underscores the relevance of compounds like "N-(4-bromo-2-fluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide" in drug development and organic synthesis.

Fluorescence Studies and Protein Binding

The interaction of sulfonamide derivatives with proteins has been a subject of interest due to their potential therapeutic applications. For instance, novel p-hydroxycinnamic acid amides were synthesized, and their binding interactions with bovine serum albumin (BSA) were explored using fluorescence studies (Fa-Yan Meng et al., 2012). Such research provides insights into the binding affinities and mechanisms of sulfonamide-based compounds, which are crucial for drug design and delivery.

Material Science and Polymer Chemistry

In material science, sulfonamide derivatives have been utilized to modify the properties of polymers, enhancing their applicability in various industries. A study described the synthesis of polyimides using a diamine containing sulfone and oxyethylene units, highlighting the role of such compounds in creating materials with desirable thermal and mechanical properties (D. Liaw et al., 1999). This reflects the versatility of sulfonamide derivatives in improving material performance.

Therapeutic Applications and Biological Activity

Sulfonamide derivatives are also known for their therapeutic potentials. Research into sulfonamide drugs binding to the colchicine site of tubulin revealed their inhibitory effects on tubulin polymerization, which is significant for the development of anticancer therapies (Mithu Banerjee et al., 2005). Moreover, the antibacterial and antifungal activities of sulfonamide-derived compounds underscore their importance in addressing various microbial infections (Z. Chohan et al., 2011).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O4S/c11-5-1-2-7(6(12)3-5)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFUQKZXMMDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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